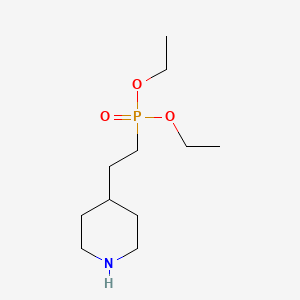

diethyl (2-(piperidin-4-yl)ethyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-(piperidin-4-yl)ethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be conducted under microwave irradiation to enhance the reaction rate and yield .

Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is known for its smooth reaction conditions and tolerance of various functionalities .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of copper-catalyzed reactions with phosphorus nucleophiles and diaryliodonium salts at room temperature is a preferred method due to its high yield and short reaction time . This method can be easily adapted for large-scale preparations, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2-(piperidin-4-yl)ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phosphonate group allow the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Diethyl (2-(pyrrolidin-2-yl)phosphonate): Similar in structure but contains a pyrrolidine ring instead of a piperidine ring.

Diethyl (2-(morpholin-4-yl)ethyl)phosphonate: Contains a morpholine ring, which includes an oxygen atom in the heterocycle.

Diethyl (2-(piperazin-1-yl)ethyl)phosphonate: Features a piperazine ring with two nitrogen atoms in the heterocycle.

Uniqueness

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is unique due to its specific combination of a piperidine ring and a phosphonate group. This combination provides distinct reactivity and binding properties, making it valuable in various applications. The presence of the piperidine ring enhances its ability to interact with biological targets, while the phosphonate group contributes to its chemical stability and reactivity .

Biological Activity

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes findings from various studies, highlighting its anticancer properties, neuroprotective effects, and potential as an anti-inflammatory agent.

1. Anticancer Activity

Recent studies have explored the anticancer properties of phosphonate derivatives, including this compound. A notable study demonstrated that several phosphonate compounds exhibited significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated that specific structural modifications could enhance biological activity.

Key Findings:

- Cytotoxicity : The compound was evaluated using the MTT assay, revealing potent inhibitory activity against cancer cells compared to the standard drug Doxorubicin. The IC50 values for selected compounds were significantly lower than those for Doxorubicin, indicating superior efficacy in some cases .

- Structure-Activity Relationship (SAR) : The study highlighted that electron-withdrawing groups (EWGs) like nitro groups on the phenyl ring enhanced cytotoxic activity. Conversely, electron-donating groups (EDGs) reduced potency .

Table 1: IC50 Values of Selected Phosphonates Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| 2a | HCT-116 | 5.2 | More potent |

| 2d | HEP2 | 4.8 | More potent |

| 4b | HEP2 | 3.6 | More potent |

| Doxorubicin | HCT-116 | 12.5 | Reference |

2. Neuroprotective Effects

Another area of research has focused on the neuroprotective potential of this compound against chemotherapy-induced peripheral neuropathy (PIPN). A study identified this compound as a candidate for alleviating neurotoxic effects associated with paclitaxel treatment.

Key Findings:

- Neuroprotection : The compound exhibited protective effects on neuronal cells exposed to paclitaxel, enhancing neurite outgrowth and reducing neurotoxic damage by approximately 24-28% compared to controls .

- Mechanism : The protective mechanism is thought to involve modulation of inflammatory pathways and preservation of cellular integrity during chemotherapy .

3. Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can significantly inhibit edema in animal models.

Key Findings:

- Edema Inhibition : Compounds derived from diethyl phosphonates demonstrated varying degrees of edema inhibition in carrageenan-induced inflammation models. Notably, compounds with methoxy substitutions showed enhanced anti-inflammatory activity compared to controls like indomethacin .

Table 2: Edema Inhibition Percentage of Phosphonate Derivatives

| Compound | Edema Inhibition (%) | Comparison with Indomethacin |

|---|---|---|

| Compound A | 60.32 | Comparable |

| Compound B | 52.02 | Comparable |

| Compound C | 41.76 | Less effective |

Properties

IUPAC Name |

4-(2-diethoxyphosphorylethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIPQNBYOYTTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC1CCNCC1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.